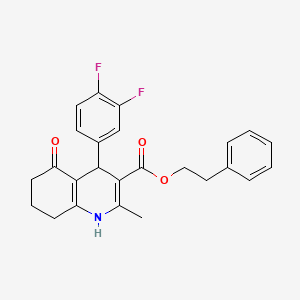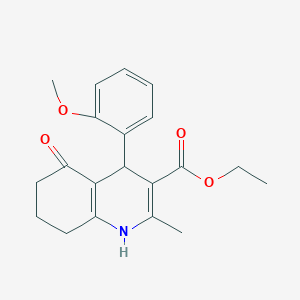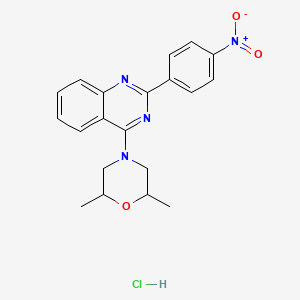
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride, also known as PD 153035, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Overexpression of EGFR has been implicated in various types of cancers, including lung, breast, and head and neck cancers. PD 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Mecanismo De Acción
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 inhibits the EGFR tyrosine kinase by binding to its ATP-binding site. The EGFR tyrosine kinase is a transmembrane receptor that plays a crucial role in the regulation of cell growth, proliferation, and differentiation. Upon activation by ligand binding, the EGFR tyrosine kinase phosphorylates downstream signaling molecules, leading to the activation of various signaling pathways that promote cell proliferation and survival. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 inhibits this process by preventing the phosphorylation of downstream signaling molecules, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. It also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has several advantages and limitations for lab experiments. Its small size and high potency make it an ideal candidate for in vitro and in vivo studies. It has been extensively studied for its potential as a therapeutic agent in cancer treatment, and its mechanism of action is well understood. However, its hydrophobic nature and poor solubility in water can make it difficult to work with in certain experimental settings. Its high potency can also lead to off-target effects, which can complicate data interpretation.
Direcciones Futuras
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has several potential future directions for research. One area of interest is the development of more potent and selective EGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to EGFR inhibitors, which can help personalize cancer treatment. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 also has potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, which warrant further investigation. Overall, 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 remains a promising therapeutic agent in cancer treatment, and further research is needed to fully realize its potential.
Métodos De Síntesis
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 can be synthesized using a four-step process. The first step involves the reaction of 4-nitrophenylacetic acid with 2,6-dimethylmorpholine in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form 4-(2,6-dimethyl-4-morpholinyl)phenylacetic acid. The second step involves the reaction of this intermediate with 2-chloro-4-nitrobenzoyl chloride in the presence of triethylamine to form 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline. The third step involves the reaction of this intermediate with hydrochloric acid to form the hydrochloride salt of 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035. The final step involves recrystallization to obtain pure 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 hydrochloride.
Aplicaciones Científicas De Investigación
4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and head and neck cancers. 4-(2,6-dimethyl-4-morpholinyl)-2-(4-nitrophenyl)quinazoline hydrochloride 153035 works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity and downstream signaling pathways. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
2,6-dimethyl-4-[2-(4-nitrophenyl)quinazolin-4-yl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3.ClH/c1-13-11-23(12-14(2)27-13)20-17-5-3-4-6-18(17)21-19(22-20)15-7-9-16(10-8-15)24(25)26;/h3-10,13-14H,11-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYWFICLTIVAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

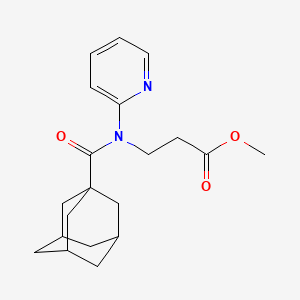
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-(3-methyl-5-isoxazolyl)acetamide](/img/structure/B4944455.png)
![2-[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4944463.png)
![methyl 1-amino-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxylate](/img/structure/B4944475.png)
![2-({5-[3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B4944492.png)
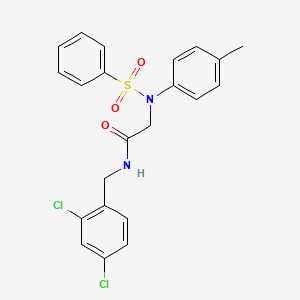
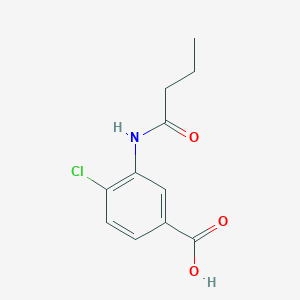
![1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-N-(3,4-dimethylphenyl)-3-piperidinamine](/img/structure/B4944513.png)
![5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4944528.png)
![1,1'-[2-(benzyloxy)-1,3-propanediyl]diazepane dihydrochloride](/img/structure/B4944536.png)

